

2,2,6,6-Tetramethyl-4-cyanopiperidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,6,6-Tetramethyl-4-cyanopiperidine

Cat. No.: B016831

[Get Quote](#)

In-Depth Technical Guide: 2,2,6,6-Tetramethylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,6,6-tetramethylpiperidine-4-carbonitrile, a derivative of the sterically hindered amine 2,2,6,6-tetramethylpiperidine (TMP). The TMP scaffold is of significant interest in medicinal chemistry and materials science, serving as a foundational structure for hindered amine light stabilizers (HALS), catalysts, and various pharmaceutical intermediates.^[1] This document details the chemical identity, structural properties, and a proposed synthetic pathway for the title compound, tailored for a scientific audience.

Chemical Structure and IUPAC Name

The chemical structure of 2,2,6,6-tetramethylpiperidine-4-carbonitrile features a piperidine ring substituted with four methyl groups at the C2 and C6 positions, which flank the nitrogen atom, and a nitrile (-C≡N) group at the C4 position. This steric hindrance around the amine nitrogen imparts unique chemical properties, such as reduced nucleophilicity while maintaining basicity.

- IUPAC Name: 2,2,6,6-Tetramethylpiperidine-4-carbonitrile

- Common Synonyms: **2,2,6,6-Tetramethyl-4-cyanopiperidine**
- CAS Number: 67845-90-3[\[2\]](#)
- Chemical Formula: C₁₀H₁₈N₂[\[2\]](#)
- SMILES: N1C(C)(C)CC(C#N)CC1(C)C

Physicochemical and Spectroscopic Data

Quantitative data for 2,2,6,6-tetramethylpiperidine-4-carbonitrile and its key synthetic precursor, 2,2,6,6-tetramethyl-4-piperidone, are summarized below. Data for the target compound is limited in public literature; where available, data for related compounds is provided for context.

Table 1: Physicochemical Properties

Property	2,2,6,6-Tetramethylpiperidine-4-carbonitrile	2,2,6,6-Tetramethyl-4-piperidone (Precursor)
Molecular Weight	166.26 g/mol [2]	155.24 g/mol [3]
Physical State	Pinkish Solid [4]	Solid (Powder or Crystals) [3]
Melting Point	Data not available	34-38 °C [3]
Boiling Point	Data not available	102-105 °C at 18 mmHg [3]
Density	Data not available	Data not available

Synthetic Pathway and Experimental Protocols

The synthesis of 2,2,6,6-tetramethylpiperidine-4-carbonitrile can be logically achieved via a two-step process starting from acetone and ammonia. The first step involves the well-documented synthesis of the key intermediate 2,2,6,6-tetramethyl-4-piperidone (triacetonamine). The second, more specialized step, is the conversion of the ketone functionality to the target nitrile.

While a specific, peer-reviewed protocol for the cyanation of 2,2,6,6-tetramethyl-4-piperidone was not identified in the surveyed literature, a plausible and standard synthetic route involves the formation of a cyanohydrin intermediate, followed by subsequent transformation. The following protocols are based on established patent literature for the precursor and general organo-synthetic methods for the cyanation step.

Step 1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

This procedure is adapted from patent literature describing the industrial synthesis from acetone and ammonia.[\[5\]](#)

Methodology:

- A high-pressure autoclave is charged with acetone (e.g., 3500 g, 60.3 moles), an acid catalyst such as ammonium nitrate (e.g., 60 g), and a co-catalyst like calcium chloride if desired.
- The autoclave is sealed and gaseous ammonia (e.g., 150 g, 8.8 moles) is introduced.
- The reaction mixture is heated to between 60-85 °C and stirred for approximately 6 hours, during which the pressure will rise.[\[5\]](#)
- After the reaction period, the autoclave is cooled to ambient temperature.
- The reaction mixture is transferred to a separation vessel. A 50% aqueous solution of sodium hydroxide is added to neutralize the catalyst and break any emulsions.
- The organic layer, containing the product and unreacted acetone, is separated from the aqueous layer.
- Unreacted acetone is first removed by distillation at atmospheric pressure.
- The remaining crude product is then purified by vacuum distillation (B.P. 75-78 °C at 5 mmHg) to yield pure 2,2,6,6-tetramethyl-4-piperidone as a solid upon cooling.[\[5\]](#)

Step 2 (Proposed): Conversion of Ketone to Nitrile

This proposed two-part protocol is based on the formation of a cyanohydrin intermediate, a classic method for converting ketones to α -hydroxy nitriles.^[6]

Part A: Formation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile (Cyanohydrin)

- 2,2,6,6-tetramethyl-4-piperidone is dissolved in a suitable solvent such as ethanol or a water/ether mixture.
- The solution is cooled in an ice bath to 0-5 °C.
- A solution of sodium or potassium cyanide in water is added dropwise, followed by the slow addition of an acid (e.g., sulfuric acid or hydrochloric acid) to generate HCN in situ. Alternatively, trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid can be used for a milder, more controlled reaction.
- The reaction is stirred at low temperature and allowed to slowly warm to room temperature until the starting ketone is consumed (monitored by TLC or GC).
- The reaction is carefully quenched with a basic solution (e.g., sodium bicarbonate) to neutralize the acid and quench any remaining cyanide.
- The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude cyanohydrin intermediate.

Part B: Dehydration of Cyanohydrin to Nitrile

A specific protocol for this substrate is not available, but a general method using a dehydrating agent is proposed.

- The crude cyanohydrin from the previous step is dissolved in a solvent like pyridine or dichloromethane.
- The solution is cooled in an ice bath.
- A dehydrating agent such as thionyl chloride (SOCl_2), phosphorus oxychloride (POCl_3), or triflic anhydride is added dropwise with vigorous stirring.

- The reaction is allowed to proceed at low temperature or room temperature until completion.
- The reaction is carefully quenched by pouring it over ice water.
- The mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent.
- The combined organic extracts are washed, dried, and concentrated. The final product, 2,2,6,6-tetramethylpiperidine-4-carbonitrile, can be purified by column chromatography or recrystallization.

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression from common starting materials to the target compound, highlighting the key intermediates.

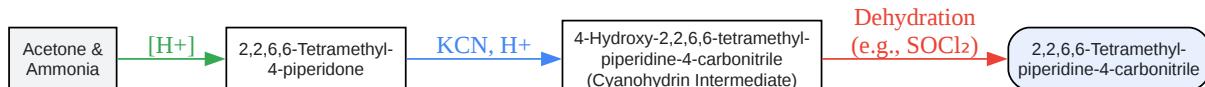


Figure 1: Proposed Synthetic Workflow for 2,2,6,6-Tetramethylpiperidine-4-carbonitrile

[Click to download full resolution via product page](#)

Caption: Figure 1: Proposed Synthetic Workflow for 2,2,6,6-Tetramethylpiperidine-4-carbonitrile.

Applications in Drug Development and Research

Derivatives of 2,2,6,6-tetramethylpiperidine are crucial in various fields. The parent amine is a precursor to the stable radical TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), a widely used catalyst for selective oxidations in organic synthesis.^[7] The piperidine ring itself is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.^[1] The introduction of a nitrile group, as in 2,2,6,6-tetramethylpiperidine-4-carbonitrile, offers a versatile chemical handle for further functionalization. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a valuable intermediate for building complex molecular architectures in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. 2,2,6,6-Tetramethyl-4-piperidone 95 826-36-8 [sigmaaldrich.com]
- 4. gjbwzw.com [gjbwzw.com]
- 5. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2,2,6,6-Tetramethyl-4-cyanopiperidine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016831#2-2-6-6-tetramethyl-4-cyanopiperidine-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com